molecular formula C20H17N3O4S B2455011 N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 900010-07-3

N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2455011
CAS No.: 900010-07-3
M. Wt: 395.43
InChI Key: GGXPKVNZFOZMCF-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. It combines distinct chemical groups, which give it unique properties and a wide range of reactivity. The compound can be considered for its reactivity patterns and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A plausible synthetic route could include the following steps:

  • Starting Materials

    • Aniline derivatives

    • Nitrobenzyl halides

    • Pyridine derivatives

  • Step-by-Step Synthesis

    • Formation of the Amide Linkage: : The reaction between aniline derivative and a suitable carboxylic acid derivative to form the amide bond.

    • Substitution Reactions: : Introduction of the nitrobenzyl group through nucleophilic substitution.

    • Pyridine Ring Formation: : Cyclization reactions to form the dihydropyridine ring, involving a variety of catalysts and solvents under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing reaction conditions such as temperature, pressure, solvents, and catalysts to maximize yield and purity while minimizing cost and environmental impact. Automated systems and continuous flow reactors might be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The nitro group can be reduced to an amine, or the sulfur atom could undergo oxidation to sulfoxide or sulfone.

  • Substitution Reactions: : The benzyl group might participate in electrophilic or nucleophilic substitutions.

  • Cyclization and Ring-Opening: : Depending on reaction conditions, the pyridine ring could be modified or opened to form different derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dichloromethane, methanol, acetonitrile.

Major Products

Reactions involving this compound may lead to derivatives with varying degrees of functionalization, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

  • Reactivity Studies: : The compound's diverse functional groups make it an interesting subject for studying various organic reactions.

  • Catalysis: : Potential as a ligand or catalyst in asymmetric synthesis.

Biology

  • Enzyme Inhibition: : Possibility to act as an inhibitor for certain enzymes due to its structural complexity.

  • Drug Development: : Potential candidate for developing pharmaceuticals targeting specific pathways.

Medicine

  • Antimicrobial Activity: : Structural features might be tailored to produce derivatives with antimicrobial properties.

  • Cancer Research: : Potential as a lead compound for anticancer agents.

Industry

  • Material Science: : Possibility to be used in the synthesis of novel materials due to its unique structural framework.

Mechanism of Action

The exact mechanism of action would depend on the application. For instance, if used as an enzyme inhibitor, it would typically bind to the active site of the enzyme, blocking substrate access. The molecular targets would be specific proteins or enzymes, and the pathways involved could include inhibition of signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylthio)phenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamide

  • N-(2-(methylthio)phenyl)-1-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

  • N-(2-(ethylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Uniqueness

What sets N-(2-(methylthio)phenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide apart is the presence of both a nitrobenzyl group and a methylthio group, which gives it a unique reactivity profile and potential for diverse applications.

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Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-28-18-8-3-2-7-17(18)21-20(25)15-9-10-19(24)22(13-15)12-14-5-4-6-16(11-14)23(26)27/h2-11,13H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXPKVNZFOZMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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